molecular formula C20H25NO4 B5264858 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)propanamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)propanamide

Cat. No.: B5264858
M. Wt: 343.4 g/mol
InChI Key: ACYAEMAKHIMZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)propanamide, commonly known as DMAPA, is a synthetic compound that has gained significant attention in the field of scientific research. DMAPA is a member of the amide class of compounds and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, DMAPA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid mediators that play a role in inflammation and pain. By inhibiting COX enzymes, DMAPA can reduce the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
DMAPA has been shown to have a number of biochemical and physiological effects. In animal studies, DMAPA has been shown to reduce inflammation and pain, as well as to have a mild sedative effect. DMAPA has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of DMAPA is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, DMAPA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of DMAPA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on DMAPA. One area of research could focus on the development of DMAPA as a therapeutic agent for the treatment of pain and inflammation. Another area of research could focus on the use of DMAPA as a herbicide for the control of weeds. Additionally, further research could be conducted on the biochemical and physiological effects of DMAPA, as well as on its potential applications in industry.

Synthesis Methods

DMAPA can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to produce DMAPA.

Scientific Research Applications

DMAPA has been studied for its potential applications in various fields of scientific research. In medicine, DMAPA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In agriculture, DMAPA has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In industry, DMAPA has been studied for its potential use as a surfactant, as it has been shown to reduce the surface tension of water.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-13-8-6-7-9-17(13)25-15(3)20(22)21-14(2)16-10-11-18(23-4)19(12-16)24-5/h6-12,14-15H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYAEMAKHIMZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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